Product packaging for 1-(Difluoromethyl)-3-methylnaphthalene(Cat. No.:)

1-(Difluoromethyl)-3-methylnaphthalene

Cat. No.: B11903766
M. Wt: 192.20 g/mol
InChI Key: RLJADKZYMVMFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Difluoromethyl)-3-methylnaphthalene is a substituted naphthalene derivative of interest in advanced chemical research and development. Compounds featuring the difluoromethyl group attached to a naphthalene ring system, such as the related 1-(Difluoromethyl)naphthalene , are valuable intermediates in organic synthesis and materials science. The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and electronic characteristics, making it a key functional group in the design of novel compounds . Researchers utilize such naphthalene-based building blocks in the exploration of new pharmaceuticals, agrochemicals, and functional materials. While the specific applications of this compound are still an area of active investigation, its structure suggests potential as a precursor in the development of active ingredients, similar to how difluoromethyl heterocycles are used in commercial succinate dehydrogenase inhibitor (SDHI) fungicides . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2 B11903766 1-(Difluoromethyl)-3-methylnaphthalene

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,12H,1H3

InChI Key

RLJADKZYMVMFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C(F)F

Origin of Product

United States

Synthetic Methodologies for the Formation of 1 Difluoromethyl 3 Methylnaphthalene and Analogous Naphthalene Frameworks

Direct Difluoromethylation Strategies Targeting Aromatic C–H Bonds on Naphthalene (B1677914) Rings

Direct C–H difluoromethylation is an atom-economical and efficient approach that avoids the pre-functionalization of the naphthalene core. These methods typically involve the generation of a highly reactive difluoromethyl radical, which then engages with the electron-rich naphthalene ring.

Radical difluoromethylation has become a powerful tool for incorporating the CF2H group under mild conditions with broad substrate compatibility. researchgate.netrsc.org These protocols are generally categorized by the method used to generate the crucial difluoromethyl radical.

Visible-light photoredox catalysis has revolutionized the generation of radical species, offering an environmentally benign and highly controllable method for C–H functionalization. mdpi.comsemanticscholar.org In this approach, a photocatalyst absorbs visible light and enters an excited state, enabling it to initiate a single-electron transfer (SET) process with a difluoromethyl precursor to generate the •CF2H radical. mdpi.com

Research has demonstrated the C–H difluoroalkylation of (hetero)arenes using various photocatalytic systems. researchgate.net For instance, covalent organic frameworks (COFs) incorporating anthracene (B1667546) and benzothiadiazole units have been designed as dual-active-center photocatalysts. acs.org These systems efficiently separate photoexcited electrons and holes to activate molecular oxygen and generate •CF2H radicals from sources like sodium difluoromethanesulfinate (NaSO2CF2H), leading to the successful difluoromethylation of heterocycles. acs.org While specific examples on 3-methylnaphthalene are not detailed, the principles are applicable to naphthalene systems, which are known to participate in radical additions. mdpi.comacs.org The general mechanism involves the photocatalyst reducing the difluoromethyl source to generate the •CF2H radical, which then adds to the electron-rich position of the naphthalene ring.

Table 1: Examples of Visible-Light Photocatalytic Systems for Difluoromethylation This table is representative of the technology and may not include this specific compound.

PhotocatalystCF2H SourceOxidant/AdditiveSolventLight SourceReference
fac-[Ir(ppy)3]BrCF2CO2EtK3PO4DMSOBlue LEDs mdpi.com
V-COF-AN-BTNaSO2CF2HMolecular OxygenDMSOVisible Light acs.org
9,14-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC)BrCF2COOEtNot specifiedNot specifiedVisible Light researchgate.net

Difluoromethyl radicals can also be generated from specialized reagents through thermal or chemically induced decomposition, obviating the need for a light source. A notable reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. nih.govnih.gov This stable, easy-to-handle solid serves as an effective precursor for the •CF2H radical, typically in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This method is compatible with various conjugated π-systems, a class that includes naphthalene. nih.govnih.gov The regioselectivity of the attack on the aromatic ring can sometimes be influenced by the solvent and the electronic properties of the substrate. nih.gov

Another class of reagents includes sulfoximine (B86345) derivatives such as Sulfox-CF2SO2Ph. sioc.ac.cn Under photocatalytic conditions, this reagent can act as a source of a (phenylsulfonyl)difluoromethyl radical. sioc.ac.cn Other S-(difluoromethyl) sulfonium (B1226848) salts have also been developed as effective radical precursors under mild conditions. researchgate.net

Table 2: Reagents for Non-Photocatalytic Radical Difluoromethylation This table is representative of the technology and may not include this specific compound.

ReagentInitiator/ConditionSubstrate ClassNotesReference
Zn(SO2CF2H)2 (DFMS)t-BuOOHHeteroarenes, conjugated π-systemsMild, operationally simple, scalable nih.govnih.gov
Sulfox-CF2SO2PhPhotocatalysisAlkenesGenerates a •CF2SO2Ph radical sioc.ac.cn
S-(difluoromethyl) sulfonium saltsThermal/ChemicalVarious organic compoundsVersatile precursors researchgate.net

Transition metal catalysis provides a reliable and highly selective route to form carbon-fluorine bonds. For the synthesis of difluoromethylated naphthalenes, palladium and copper catalysts are prominently used in cross-coupling reactions. These methods typically involve the coupling of a pre-functionalized naphthalene, such as a naphthalene halide or triflate, with a difluoromethylating agent.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Methodologies have been developed for the difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides, and these conditions are readily adaptable to the corresponding naphthalene halides. rsc.org These reactions typically employ a palladium catalyst, a suitable ligand (e.g., XantPhos), and a difluoromethyl source to afford the desired product in high yield under mild conditions. rsc.orgnih.gov

A distinct palladium-catalyzed strategy involves the construction of the naphthalene ring itself. One such method uses the intramolecular insertion of 1,1-difluoroallenes bearing an o-bromophenyl group. rsc.org This process creates the six-membered ring of the naphthalene system, resulting in a difluoromethylated naphthalene framework through a regioselective C–C bond formation. rsc.org

Table 3: Palladium-Catalyzed Difluoromethylation and Related Methodologies This table is representative of the technology and may not include this specific compound.

SubstrateReagent/CF2H SourceCatalyst/LigandKey TransformationReference
Heteroaryl Halides(EtO)2P(O)CF2HPd(OAc)2 / XantPhosCross-coupling rsc.org
Azoles(CF2HCO)2OPd(OAc)2 / XantPhosDecarbonylative C-H functionalization nih.gov
o-Bromophenyl-1,1-difluoroallenesN/APd(dba)2 / DPEPhosIntramolecular insertion/cyclization rsc.org

Copper-catalyzed methods offer a cost-effective and powerful alternative to palladium for difluoromethylation. nih.gov The copper-catalyzed difluoromethylation of aryl iodides has been accomplished using (difluoromethyl)zinc reagents, which can be generated from difluoroiodomethane (B73695) and zinc dust. acs.org This reaction proceeds efficiently without the need for additional ligands or activators for the zinc reagent, providing a direct route to difluoromethylated arenes, including naphthalene derivatives. acs.org

Furthermore, directing-group strategies have been employed in copper-catalyzed C-H functionalization reactions on naphthylamine derivatives to control regioselectivity, highlighting the utility of copper in activating specific positions on the naphthalene ring for various transformations. researchgate.net Some copper-catalyzed difluoromethylation reactions can also be performed in the presence of visible light, merging the benefits of both transition metal and photoredox catalysis. nih.gov

Table 4: Copper-Catalyzed Difluoromethylation of Aryl Halides This table is representative of the technology and may not include this specific compound.

SubstrateReagent/CF2H SourceCatalyst/ConditionsKey TransformationReference
Aryl IodidesICH2F / Zn or Et2ZnCuI / DMF, 80 °CCross-coupling acs.org
Activated AlkenesBrCF2CO2EtCuI / Visible LightRadical addition/cyclization nih.gov
8-AminoquinolineBrCF2CO2EtCu(OAc)2C-H difluoroalkylation nih.gov

Transition Metal-Catalyzed Cross-Coupling for Aryl-CF2H Bond Formation in Naphthalene Systems

Annulation and Rearrangement Strategies for Constructing Difluoromethylated Naphthalenes

An alternative to direct difluoromethylation is the construction of the naphthalene ring system with the difluoromethyl group already incorporated in one of the precursors. This approach can offer advantages in terms of regioselectivity and access to complex substitution patterns.

A powerful strategy for the synthesis of (difluoromethyl)naphthalenes involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. This method allows for the regioselective formation of a six-membered carbocycle, leading directly to the difluoromethylated naphthalene core. The key step is the C-C bond formation at the central carbon of the allene. This approach is particularly valuable as it constructs the aromatic ring and introduces the difluoromethyl group in a single transformation.

Skeletal editing has emerged as a novel and powerful tool in synthetic chemistry, enabling the conversion of one molecular scaffold into another through the precise insertion, deletion, or swapping of atoms. A recently developed protocol describes the nitrogen-to-carbon single-atom transmutation of isoquinolines to afford substituted naphthalene derivatives. This transformation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The reaction proceeds through a ring-opening of the isoquinoline (B145761), followed by a 6π-electrocyclization and subsequent elimination to furnish the naphthalene product. This strategy offers a unique entry to substituted naphthalenes from readily available isoquinoline precursors.

Ring expansion reactions provide another avenue for the construction of the naphthalene skeleton. For instance, the ring expansion of indenes to naphthalenes can be achieved through various methods. One such approach involves the reaction of indenes with α-diazo sulfonium salts in the presence of a rhodium catalyst. This process generates a highly electrophilic rhodium-coordinated carbene that facilitates the ring expansion to form the naphthalene core. While the direct application to difluoromethylated systems has not been detailed, this strategy could potentially be adapted by using appropriately substituted indene (B144670) precursors. Additionally, manganese-catalyzed ring expansion of cycloalkenes has been reported for the synthesis of azaheterocycles, and similar principles could be explored for carbocyclic systems like naphthalenes.

Regioselective Synthesis of 1-(Difluoromethyl)-3-methylnaphthalene and Isomeric Variants

Achieving regioselectivity in the synthesis of polysubstituted naphthalenes, such as this compound, presents a significant synthetic challenge. nih.gov Traditional electrophilic aromatic substitution reactions on naphthalene derivatives can be difficult to control, with the outcome dependent on the existing functional groups. nih.govresearchgate.net Consequently, modern synthetic chemistry has focused on developing more precise methodologies.

A primary strategy for controlled synthesis involves the use of pre-functionalized naphthalene precursors. For instance, transition-metal catalyzed cross-coupling reactions are frequently employed. A plausible route to this compound would involve the coupling of a 1-halo-3-methylnaphthalene (e.g., 1-bromo-3-methylnaphthalene) with a suitable difluoromethylating agent. The regioselectivity is predetermined by the initial position of the halogen on the naphthalene ring. nih.gov

Another powerful approach is the directed C-H functionalization, which has been extensively developed for naphthalene systems. researchgate.netnih.gov This method utilizes a directing group on the naphthalene core to guide a metal catalyst to a specific C-H bond. While many positions on the naphthalene ring can now be directly functionalized, the use of specific directing groups, such as picolinamide (B142947) or 1-naphthaldehydes, can steer the reaction to a desired position, like C2 or C8. researchgate.net The choice of metal catalyst, with rhodium and palladium being common, is also critical in controlling the outcome. researchgate.net

Ring-construction strategies offer an alternative route. One such method involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. rsc.org This process forms the six-membered carbocycle of the naphthalene system, directly installing the difluoromethyl group with high regioselectivity. rsc.org

The table below summarizes various approaches to achieve regioselectivity in the functionalization of naphthalene frameworks.

Strategy Methodology Key Controlling Factors Typical Products References
Pre-functionalizationSuzuki or Sonogashira cross-coupling of halonaphthalenes.Position of the halide on the starting material.Substituted naphthalenes (e.g., DSN, DPEN from 2,6-dibromonaphthalene). nih.gov
Directed C-H ActivationMetal-catalyzed reaction guided by a directing group.Directing group, metal catalyst (Pd, Rh), ligands, and reaction conditions.C2, C8, or other specific functionalized naphthalenes. researchgate.netnih.gov
Ring ConstructionPalladium-catalyzed intramolecular insertion of functionalized allenes.Structure of the acyclic precursor.Difluoromethylated naphthalenes. rsc.org
Electrophilic SubstitutionNitration, bromination, or acylation of substituted naphthalenes.Existing substituents and order of reagent addition.1-nitro or 1-bromo derivatives of 6,7-difluoronaphthalene. researchgate.net

Late-Stage Functionalization Approaches for Complex Naphthalene Architectures

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.govnih.gov This approach is invaluable for creating diverse molecular libraries to explore structure-activity relationships or to fine-tune the properties of advanced materials. spirochem.comcharnwooddiscovery.com For complex naphthalene-containing structures, introducing a difluoromethyl (CF₂H) group can significantly alter their biological and physicochemical properties. rsc.org

Direct C-H functionalization is a cornerstone of LSF, as it avoids the need for pre-existing functional handles, which may not be present or easy to install on a complex scaffold. nih.govnih.gov Photoredox catalysis has emerged as a transformative technology for LSF, enabling the generation of radical species under remarkably mild conditions using visible light. nih.govuga.edu This method is compatible with a wide array of sensitive functional groups, making it ideal for modifying intricate, biologically active molecules. nih.govacs.org

The process often involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) with a suitable precursor to generate a difluoromethyl radical. rsc.orgacs.org This radical can then engage with the complex naphthalene architecture in a Minisci-type reaction, which is particularly effective for electron-deficient (hetero)aromatic systems. rsc.orgacs.org The development of novel difluoromethylating agents, such as fluorinated sulfones and organic peroxides, has been crucial to the success of these methods. nih.govcas.cn These reagents, activated by photoredox or other catalytic cycles, can efficiently install the CF₂H group with high functional group tolerance. nih.govrsc.org The application of these techniques has been demonstrated in the late-stage modification of various drug-like molecules and complex natural products. nih.govnih.gov

The following table outlines key methodologies used for the late-stage functionalization of complex aromatic architectures.

Methodology Activation Key Features Typical Application References
Photoredox CatalysisVisible LightMild reaction conditions, high functional group tolerance, generation of radical intermediates.C-H methylation, ethylation, and difluoromethylation of biologically active heterocycles. nih.govspirochem.comacs.org
Rhodium-Carbenoid InsertionDirhodium(II) CatalysisIntermolecular C-C bond formation, predictable regioselectivity, targets N-methyl groups.Functionalization of complex alkaloids and drug molecules. nih.gov
Radical C-H DifluoromethylationPhotoredox or Chemical InitiationDirect installation of CF₂H group on (hetero)arenes via Minisci-type reaction.Late-stage modification of N-heteroarenes and drug analogues. rsc.orgnih.gov

Elucidation of Reaction Mechanisms in the Synthesis of 1 Difluoromethyl 3 Methylnaphthalene

Mechanistic Investigations of Radical Difluoromethylation Pathways

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated arenes. These methods often rely on the generation of the highly reactive difluoromethyl radical (•CF2H), which then adds to the aromatic ring.

Electron Transfer Sequences in Photocatalysis

Photocatalysis offers a mild and efficient way to generate difluoromethyl radicals under visible-light irradiation. The mechanism typically involves a series of single-electron transfer (SET) events orchestrated by a photocatalyst.

A general photocatalytic cycle for the difluoromethylation of an aromatic compound like 3-methylnaphthalene can be proposed based on studies of similar substrates. mdpi.com The process initiates with the excitation of a photocatalyst (PC), such as Eosin Y, by light to form its excited state (PC*). This excited state is a potent reductant and can donate an electron to a suitable difluoromethyl radical precursor, like sodium chlorodifluoroacetate (ClCF2CO2Na) or bromodifluoromethylphosphonium bromide. mdpi.comcas.cn

Alternatively, in many systems, the excited photocatalyst acts as an oxidant. For instance, using a difluoromethyl sulfone source like NaSO2CF2H, the excited photocatalyst (e.g., Eosin Y*) can accept an electron from the sulfone, generating the photocatalyst radical anion (Eosin Y•−) and a sulfonyl radical which fragments to release SO2 and the desired •CF2H radical. mdpi.com

The generated •CF2H radical then adds to the electron-rich naphthalene (B1677914) ring of 3-methylnaphthalene. The resulting radical intermediate must be oxidized to form the final product and regenerate the photocatalyst. In some proposed mechanisms, the photocatalyst radical anion (Eosin Y•−) transfers an electron to an oxidant, such as molecular oxygen, to regenerate the ground-state photocatalyst and form a superoxide (B77818) radical anion (O2•−). mdpi.com This superoxide can then participate in the oxidation of the naphthalene radical intermediate to yield the final product. mdpi.com The entire sequence relies on a finely tuned cascade of electron transfers. mdpi.commdpi.com

Table 1: Key Steps in a Representative Photocatalytic Difluoromethylation Cycle

Step Process Description
1 Photoexcitation A photocatalyst (PC) absorbs light to form its excited state (PC*).
2 Single Electron Transfer (SET) The excited PC* interacts with a difluoromethyl source (e.g., R-CF2H) to generate a difluoromethyl radical (•CF2H).
3 Radical Addition The •CF2H radical adds to the 3-methylnaphthalene substrate.
4 Oxidation The resulting radical intermediate is oxidized to the final product.

Kinetics and Thermodynamics of Hydrogen Atom Transfer (HAT)

In some radical difluoromethylation pathways, a hydrogen atom transfer (HAT) step is crucial for the formation of the final product. After the initial addition of the •CF2H radical to the aromatic ring, the resulting cyclohexadienyl radical intermediate must be deprotonated and oxidized. However, in other contexts, such as the hydro-difluoromethylation of alkenes, HAT is the terminal step. mdpi.com

The kinetics and thermodynamics of HAT are critical determinants of reaction efficiency. The bond dissociation free energy (BDFE) of the C-H bond being formed and the BDFE of the H-donor are key thermodynamic parameters. nih.gov For a HAT process to be favorable, the formation of the new C-H bond should be thermodynamically downhill. The kinetics of HAT are influenced by quantum mechanical tunneling, especially at lower temperatures, which can lead to significantly higher reaction rates than predicted by classical theories. nih.gov This is particularly relevant for reactions involving the transfer of a light hydrogen atom. nih.gov The kinetic isotope effect (KIE), where the rate of reaction with an H-donor is compared to that with a D-donor, is a powerful tool for probing the involvement of HAT in a reaction mechanism. nih.gov

Role of Specific Radical Sources and Additives

The choice of the difluoromethyl radical source is critical to the success of the reaction. A variety of reagents have been developed to serve as precursors to the •CF2H radical.

Sulfone-based Reagents : Compounds like NaSO2CF2H and HCF2SO2Cl are widely used. mdpi.comcas.cn They generate the •CF2H radical upon single-electron reduction or under photoredox conditions. mdpi.comcas.cn

Phosphonium (B103445) Salts : Reagents such as (bromodifluoromethyl)phosphonium bromide are effective precursors, often used in photoredox catalysis. cas.cn

Halodifluoromethanes : While gaseous and challenging to handle, chlorodifluoromethane (B1668795) (ClCF2H) and bromodifluoromethane (B75531) can serve as radical sources. nih.govrsc.org

Other Sources : Difluoromethyl phenoxathiinium salts (e.g., CF2H-PXT⁺) can generate •CF2H radicals upon photoinduction without needing a separate photocatalyst. researchgate.net

Additives also play a crucial role. Radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) are often used in mechanistic studies to confirm the involvement of radical intermediates; the quenching of the reaction in the presence of TEMPO provides strong evidence for a radical pathway. mdpi.com

Detailed Analysis of Transition Metal-Mediated Difluoromethylation Mechanisms

Transition metals, particularly palladium, copper, and iron, are frequently used to catalyze the difluoromethylation of aryl halides and related compounds, which can be precursors to 1-(difluoromethyl)-3-methylnaphthalene. cas.cnrsc.org These reactions proceed through well-defined catalytic cycles involving organometallic intermediates.

Catalytic Cycles Involving Organometallic Intermediates

The catalytic cycles in transition metal-mediated difluoromethylation typically involve a sequence of oxidative addition, transmetalation, and reductive elimination steps.

In a common palladium-catalyzed cross-coupling reaction, the cycle begins with a low-valent Pd(0) species. nih.govresearchgate.net For the synthesis of this compound, a suitable precursor would be 1-halo-3-methylnaphthalene (e.g., 1-bromo-3-methylnaphthalene).

A representative Pd-catalyzed cycle involves:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X). researchgate.netlibretexts.org

Transmetalation : A difluoromethylating agent, such as a zinc reagent like (TMEDA)2Zn(CF2H)2 or a silicon reagent like TMSCF2H (often with a co-catalyst like silver), transfers the CF2H group to the palladium center, displacing the halide and forming an Ar-Pd(II)-CF2H intermediate. cas.cn

Reductive Elimination : This key step involves the formation of the C-CF2H bond and the regeneration of the Pd(0) catalyst. The aryl and difluoromethyl groups are eliminated from the Pd(II) center to form the product, Ar-CF2H. acs.orglibretexts.org

Copper-catalyzed reactions can proceed through similar cycles, often involving Cu(I)/Cu(III) intermediates. rsc.org Iron catalysis has also been employed, which is advantageous due to iron's low cost and toxicity. rsc.org

Table 2: Comparison of Catalytic Cycles for Aryl Difluoromethylation

Metal Catalyst Typical Oxidation States Key Intermediate Difluoromethyl Source Example Ref.
Palladium Pd(0) / Pd(II) [Ar-Pd(II)-CF2H] (TMEDA)2Zn(CF2H)2, TMSCF2H cas.cnresearchgate.net
Copper Cu(I) / Cu(III) [Ar-Cu(III)-CF2H] CuCF2H rsc.org

| Iron | Fe(II) / Fe(IV) (proposed) | [Ar-Fe-CF2H] species | BrCF2H with Grignard reagents | rsc.org |

Reductive Elimination and Oxidative Addition Steps

Oxidative Addition is the initial step where the metal center inserts into the carbon-halogen bond of the precursor (e.g., 1-bromo-3-methylnaphthalene). The reactivity for this step generally follows the trend I > Br > Cl for the halide. libretexts.org The electron density of the metal center is crucial; more electron-rich metal complexes undergo oxidative addition more readily. libretexts.org For difluoromethylation, the oxidative addition of a Pd(0) complex to an aryl halide is a well-established process. researchgate.net

Mechanistic Insights into Annulation and Rearrangement Processes

The formation of the 1,3-substituted naphthalene skeleton can be achieved through various synthetic strategies, most notably through annulation reactions like the Haworth synthesis or metal-catalyzed cyclizations. These processes involve the construction of the second fused ring onto a pre-existing benzene (B151609) derivative. The introduction of the difluoromethyl group is typically a separate step, often proceeding via a reactive carbene intermediate.

The synthesis of this compound is a multi-step process where the formation and transformation of highly reactive intermediates dictate the reaction's course and outcome. The primary intermediates involved are carbocations during the ring-forming annulation steps, and carbenes for the introduction of the difluoromethyl moiety. Trienes may also feature in alternative synthetic pathways.

Carbocations: In classic naphthalene syntheses like the Haworth reaction, carbocation intermediates are fundamental. vedantu.comquora.com The process typically begins with the Friedel-Crafts acylation of a benzene derivative with an anhydride. vedantu.com This electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation known as an arenium ion or sigma complex. For instance, in a hypothetical route starting from toluene (B28343), the attack by an acylium ion would preferentially occur at the para position due to the directing effect of the methyl group, forming a stable carbocation intermediate. Subsequent intramolecular cyclization, driven by a strong acid like H₂SO₄, involves another electrophilic attack, this time by a protonated carbonyl group onto the aromatic ring, which again proceeds through a carbocationic transition state leading to the fused ring system. quora.comwordpress.com The stability of these carbocation intermediates is paramount; substitution at the alpha-position of naphthalene is kinetically favored over the beta-position because the corresponding arenium ion is better stabilized by resonance, allowing one of the benzene rings to remain fully aromatic in more resonance structures. wordpress.comstackexchange.com

Carbenes: The introduction of the difluoromethyl group onto the 3-methylnaphthalene core is most effectively explained by the involvement of difluorocarbene (:CF₂), a neutral, divalent, and highly reactive intermediate. cas.cnthieme-connect.com Difluorocarbene is an electrophilic species, rendered so by the strong inductive electron-withdrawing effect of the two fluorine atoms. cas.cnthieme-connect.com It is typically generated in situ from various precursors, such as S-(difluoromethyl)sulfonium salts or sodium chlorodifluoroacetate, upon heating or treatment with a base. cas.cn The electron-rich 3-methylnaphthalene ring acts as a nucleophile, attacking the electrophilic difluorocarbene. This mechanism avoids the formation of a direct "CF₂H⁺" cation. The reaction of difluorocarbene with nucleophiles is generally faster than with other species present in the reaction mixture, allowing for its efficient trapping. thieme-connect.com

Trienes: Alternative strategies for forming the naphthalene skeleton can involve triene intermediates. One such method involves the transmutation of an isoquinoline (B145761) ring system. In this pathway, the isoquinoline ring is opened to form a triene intermediate, which then undergoes a 6π-electrocyclization followed by an elimination process to yield the stable aromatic naphthalene product. nih.govresearchgate.net This method provides a distinct mechanistic route to the naphthalene core, bypassing the more traditional acid-catalyzed cyclizations. nih.gov

Intermediate TypeRole in SynthesisTypical Precursors/ReactionKey Characteristics
Carbocation Formation of the naphthalene ring systemFriedel-Crafts acylation, acid-catalyzed cyclization (Haworth synthesis)Positively charged, sp² hybridized carbon; stabilized by resonance and electron-donating groups. stackexchange.comlibretexts.org
Difluorocarbene Introduction of the -CHF₂ groupThermal or base-induced decomposition of reagents like ClCF₂CO₂Na or sulfonium (B1226848) salts. cas.cnrsc.orgNeutral, divalent carbon; electrophilic nature due to fluorine atoms; reacts with electron-rich systems. thieme-connect.com
Triene Alternative pathway for naphthalene core formationRing-opening of isoquinoline derivatives. nih.govAcyclic molecule with three C=C double bonds; undergoes 6π-electrocyclization. nih.govresearchgate.net

Since this compound is an achiral molecule, the critical aspect of its synthesis is not stereoselectivity but regioselectivity —the precise placement of the methyl and difluoromethyl groups at the C3 and C1 positions, respectively.

The regiochemical outcome is determined at two key stages: the formation of the substituted naphthalene precursor and the subsequent difluoromethylation.

Formation of the Naphthalene Core: In a Haworth-type synthesis, the final substitution pattern depends on the starting materials. To achieve a 3-methylnaphthalene precursor, one might start with a Friedel-Crafts acylation of toluene with succinic anhydride. The electron-donating methyl group is an ortho, para-director. Due to sterics, the acylation would predominantly occur at the para-position. The subsequent steps of Clemmensen reduction, intramolecular cyclization, and aromatization would lead to 2-methylnaphthalene. vedantu.com Alternatively, direct synthesis routes to 3-methylnaphthalene can be employed.

Difluoromethylation of the Naphthalene Core: The crucial step for regioselectivity is the introduction of the difluoromethyl group onto a methylnaphthalene precursor. Let us consider the difluoromethylation of 2-methylnaphthalene. The methyl group is an activating, ortho, para-directing group. The possible positions for electrophilic attack (by difluorocarbene) are C1, C3, C4, C6, C7, and C8.

Kinetic vs. Thermodynamic Control: In electrophilic substitutions of naphthalenes, attack at the α-position (C1, C4, C5, C8) is generally faster and thus kinetically favored. This is because the carbocation intermediate formed during α-attack is more stable, as it can be described by resonance structures that preserve a complete benzene ring. wordpress.comstackexchange.com Attack at the β-position (C2, C3, C6, C7) disrupts this benzenoid character more significantly. wordpress.com However, the β-substituted product is often thermodynamically more stable due to reduced steric hindrance. wordpress.com

Directing Effects: On 2-methylnaphthalene, the methyl group at C2 activates the adjacent C1 (α) and C3 (β) positions. The attack at C1 is strongly favored kinetically due to it being an activated α-position. This leads directly to the desired 1-(difluoromethyl)-2-methylnaphthalene (B11906159) isomer. To obtain the target this compound, the starting material would need to be 3-methylnaphthalene. In this case, the methyl group at C3 activates the adjacent C2 (β) and C4 (α) positions. Kinetic attack would favor the C4 position. However, the reaction conditions can be tuned. Friedel-Crafts acylations, for example, show that isomer ratios can change significantly with reactant concentrations and time, indicating a competition between kinetically and thermodynamically favored pathways. stackexchange.com The formation of the 1,3-isomer suggests a pathway where either the starting material is 3-methylnaphthalene and attack occurs at the C1 position (less activated but still an α-position) or a rearrangement occurs.

Influence of Substituents and Reaction Conditions on Mechanistic Divergence

The mechanism and outcome of the synthesis are highly sensitive to the electronic nature of the substituents and the specific reaction conditions employed.

Influence of Substituents: The synthesis of this compound involves the interplay between an electron-donating group (EDG) and an electron-withdrawing group (EWG).

Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent activates the naphthalene ring towards electrophilic substitution through inductive effects and hyperconjugation. libretexts.org This makes the introduction of the second substituent (the difluoromethyl group) more facile than on an unsubstituted naphthalene. Its directing effect is crucial for determining the regioselectivity of the reaction. libretexts.org

Difluoromethyl Group (-CHF₂): The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. nih.gov Its presence deactivates the aromatic ring, making further electrophilic substitution significantly more difficult. Therefore, the synthetic sequence almost certainly involves the formation of 3-methylnaphthalene first, followed by the introduction of the difluoromethyl group. Attempting to perform an annulation reaction on a difluoromethyl-substituted benzene derivative would be challenging due to the deactivated nature of the ring.

The electronic properties of these substituents influence the stability of the key carbocation intermediates. An EDG like methyl stabilizes the positive charge in the arenium ion, accelerating the reaction, while an EWG like the difluoromethyl group would destabilize it. libretexts.orgacs.org

Influence of Reaction Conditions: The choice of reagents, catalysts, temperature, and solvents can steer the reaction towards different mechanistic pathways and products.

ConditionInfluence on Mechanism and Outcome
Catalyst In Friedel-Crafts type annulations, the Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄, triflic acid) catalyst is crucial. Stronger acids can promote cyclization but may also lead to rearrangements or side reactions. vedantu.comresearchgate.net Iron-catalyzed cyclizations have also been developed as a milder alternative. digitellinc.com
Temperature Temperature often determines whether a reaction is under kinetic or thermodynamic control. For some naphthalene substitutions, like sulfonation, lower temperatures favor the formation of the α-isomer (kinetic product), while higher temperatures allow for equilibration to the more stable β-isomer (thermodynamic product). wordpress.com A similar principle could apply to related substitution reactions, allowing for the selective formation of a desired regioisomer.
Solvent The solvent can influence reaction rates and selectivity. In Friedel-Crafts acetylation of naphthalene, the choice of solvent (e.g., 1,2-dichloroethane (B1671644) vs. nitrobenzene) can significantly alter the ratio of α to β isomers formed. wordpress.com
Reagent Choice For difluoromethylation, the choice of the :CF₂ precursor is critical. Reagents like TMSCF₂H or S-(difluoromethyl) diarylsulfonium salts have different activation requirements and may exhibit different selectivities under various conditions. The use of a base is often required to generate the carbene, and its strength and concentration can impact reaction efficiency. thieme-connect.com

By carefully controlling these factors, chemists can navigate the complex energy landscape of the reaction, favoring the transition states that lead to the desired this compound product with high selectivity. mit.edusciencedaily.com

Computational and Theoretical Studies on 1 Difluoromethyl 3 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and wavefunctions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for molecules the size of 1-(Difluoromethyl)-3-methylnaphthalene. In a typical DFT study, the first step is to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

DFT calculations would be used to determine key properties such as:

Total Electronic Energy: A measure of the molecule's stability.

Optimized Bond Lengths and Angles: Providing a precise geometric description.

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy, which can be derived from frequency calculations.

Mulliken Atomic Charges: To quantify the partial charge on each atom, revealing the electron-donating or -withdrawing effects of the substituents.

For instance, studies on similar molecules like 1-(chloromethyl)-2-methylnaphthalene have successfully used DFT methods (specifically B3LYP with a 6-311++G(d,p) basis set) to investigate these parameters. nih.gov Such calculations would reveal the extent of electron withdrawal by the difluoromethyl group and donation by the methyl group in the target molecule.

Illustrative Data Table: Predicted DFT Geometrical Parameters

This table illustrates the type of data a DFT geometry optimization would provide. The values are hypothetical.

ParameterBond/AnglePredicted Value
Bond LengthC1-C(CHF2)1.52 Å
Bond LengthC3-C(CH3)1.51 Å
Bond LengthC-F1.36 Å
Bond AngleC2-C1-C(CHF2)121.5°
Bond AngleC2-C3-C(CH3)122.0°
Dihedral AngleC9-C1-C(CHF2)-H60.5°

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and cost.

Ab Initio Methods: These "from the beginning" methods compute all necessary integrals without relying on experimental data for parametrization. nih.gov The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, but computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory could be used for higher accuracy calculations on specific properties, though they are often too demanding for full geometry optimization of a molecule this size. rsc.org

Semi-Empirical Methods: These methods, such as AM1, PM3, or ZINDO, are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the calculations. nih.gov While less accurate, they are useful for quickly screening large numbers of molecules or studying very large systems. nih.gov For predicting electronic spectra, semi-empirical methods like ZINDO have been used effectively for polycyclic aromatic hydrocarbons. nih.gov

The choice of method involves a trade-off: high-level ab initio methods provide benchmark accuracy at a high computational cost, while semi-empirical methods offer high speed with lower accuracy. nih.gov

The electronic behavior of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would also be distributed across the aromatic core. Calculations on 1-methylnaphthalene (B46632) have shown the HOMO and LUMO to be of π character, spread across the conjugated system. researchgate.net The introduction of the difluoromethyl group would likely lower the energy of both the HOMO and LUMO and could influence their spatial distribution.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the charge distribution, confirming the expected electron density polarization. The fluorine atoms would carry a significant negative partial charge, the attached carbon a positive partial charge, and the methyl group would slightly increase electron density on the naphthalene ring. chemicalbook.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable data that can aid in the interpretation of experimental results or predict them in their absence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts of molecules. nih.gov

A theoretical NMR study of this compound would predict the chemical shifts for all unique nuclei:

¹H NMR: Signals would be expected for the aromatic protons on the naphthalene ring, the single proton on the difluoromethyl group (a triplet due to coupling with the two fluorine atoms), and the three protons of the methyl group (a singlet).

¹³C NMR: Distinct signals for each of the 12 carbon atoms would be predicted, including the two substituted and eight unsubstituted aromatic carbons, the difluoromethyl carbon, and the methyl carbon.

¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be predicted, appearing as a doublet due to coupling with the single proton on the difluoromethyl group.

By comparing calculated shifts to experimental data for related compounds like 1-methylnaphthalene, the accuracy of the predictions can be validated. chemicalbook.com

Illustrative Data Table: Predicted NMR Chemical Shifts (ppm)

This table illustrates how predicted NMR data would be presented. Shifts are referenced against a standard (e.g., TMS for ¹H/¹³C). Values are hypothetical.

AtomTypePredicted Chemical Shift (ppm)Expected Multiplicity
H on CHF2¹H6.85Triplet (t)
H on CH3¹H2.55Singlet (s)
Aromatic H's¹H7.40 - 8.10Multiplets (m)
C of CHF2¹³C115.0Triplet (t)
C of CH3¹³C21.5Quartet (q)
Aromatic C's¹³C124.0 - 135.0Varies
F on CHF2¹⁹F-110.0Doublet (d)

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating these electronic transitions. nih.gov

For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the naphthalene aromatic system. nih.gov TD-DFT calculations would provide:

Absorption Wavelengths (λ_max): The wavelengths at which maximum absorption occurs.

Oscillator Strengths (f): A measure of the intensity of each transition.

Excitation Energies (E): The energy required for each electronic transition.

Orbital Contributions: Identification of which molecular orbitals are involved in each transition (e.g., HOMO → LUMO).

These calculations would allow for a detailed assignment of the peaks observed in an experimental UV-Vis spectrum. The simulations could also be performed in different solvents using implicit solvent models to predict solvatochromic shifts.

Mechanistic Insights through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and predict the most likely pathways for a reaction.

While specific DFT studies on the synthesis of this compound are not extensively documented in the literature, the principles of computational analysis of reaction mechanisms are well-established. For the formation of this compound, likely through the difluoromethylation of 3-methylnaphthalene, computational modeling would be key to understanding the reaction's feasibility and kinetics.

A typical computational workflow would involve:

Locating Stationary Points: Identifying the geometric structures of reactants, products, and any intermediates or transition states on the potential energy surface.

Frequency Calculations: Characterizing these stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Mapping: Calculating the relative energies of these structures to map out the energy profile of the reaction. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is crucial for the reaction rate.

For instance, in the palladium-catalyzed difluoromethylation of arylboronic acids, a potential pathway for the formation of a difluoromethylated arene, mechanistic studies have suggested the involvement of a palladium difluorocarbene intermediate. nih.gov A similar computational approach could be applied to potential synthetic routes to this compound to identify the operative mechanism and key energetic barriers.

The substitution pattern of this compound raises questions of regioselectivity: why does the difluoromethyl group add to the C1 position of 3-methylnaphthalene? Computational chemistry provides a quantitative framework to answer this. The regioselectivity in the functionalization of naphthalene derivatives is a subject of considerable interest, and DFT calculations have been successfully used to explain observed outcomes. nih.govrsc.orgrsc.org

The regioselectivity of the difluoromethylation of 3-methylnaphthalene would be rationalized by comparing the activation energies for the addition of the difluoromethylating agent to different positions on the naphthalene ring. The position with the lowest activation energy barrier will be the kinetically favored product. These energy differences arise from a combination of electronic and steric factors.

Electronic Effects: The inherent electron distribution in 3-methylnaphthalene, influenced by the methyl group, will make certain positions more nucleophilic or electrophilic, depending on the nature of the difluoromethylating agent.

Steric Effects: The steric hindrance from the existing methyl group and the naphthalene backbone can disfavor the approach of the reactant to certain positions.

DFT calculations can model the transition states for attack at each possible position (e.g., C1, C2, C4, etc.). By comparing the calculated free energies of activation (ΔG‡) for each pathway, a prediction of the major regioisomer can be made, as demonstrated in studies on other naphthalene functionalization reactions. rsc.org

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. numberanalytics.combath.ac.uk Computational models can account for these effects in several ways, broadly categorized as implicit and explicit solvent models. numberanalytics.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and geometry. numberanalytics.com For example, DFT calculations using the SMD (Solvation Model based on Density) implicit model have been used to study solvent effects on regioselective reactions, although they may not always perfectly correlate with experimental yields when specific solvent-solute interactions are dominant. mdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific interactions like hydrogen bonding between the solvent and the reacting species. numberanalytics.com Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a balance of accuracy and computational cost.

For a reaction leading to this compound, computational modeling could be used to predict how solvents of varying polarity would stabilize or destabilize the transition states for different regioisomeric pathways, thus influencing the final product ratio.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are critical to its physical and biological properties. The introduction of a difluoromethyl group to the naphthalene scaffold introduces unique conformational possibilities and potential intramolecular interactions.

The difluoromethyl group (–CHF₂) contains both a C-H bond that can act as a hydrogen bond donor and fluorine atoms that can act as hydrogen bond acceptors. The possibility of intramolecular C-H···F hydrogen bonds, where the hydrogen on the difluoromethyl group interacts with a nearby atom or where a C-H bond on the naphthalene ring interacts with the fluorine atoms, is a key area of computational investigation.

While the C-H···F interaction is considered a weak hydrogen bond, it can significantly influence molecular conformation. rsc.orgrsc.orgrsc.orgrsc.orgrsc.org Computational studies on other fluorinated aromatic compounds have shown that these interactions can have stabilization energies of approximately 2.6 kJ mol⁻¹. rsc.org The geometry of these bonds is also a subject of study, with calculations often showing a preference for near-collinear arrangements, though crystal structures may show wider angles due to packing forces. rsc.org

For this compound, computational analysis would focus on the rotation around the C1–C(F₂)H bond. DFT calculations could map the potential energy surface for this rotation to identify the most stable conformers. The analysis would likely reveal low-energy conformers stabilized by weak intramolecular C-H···F or C-H···π interactions. The energetic contribution of these bonds can be quantified using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

Table 1: Typical Energetics of Weak Hydrogen Bonds Relevant to Fluorinated Aromatic Compounds
Interaction TypeTypical Calculated Energy (kJ mol⁻¹)Reference
C-H···F~2.6 rsc.org
C-H···S~7.6 rsc.org
Neutral C-H···F~1.7 (0.4 kcal mol⁻¹) rsc.org

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a fundamental property in drug discovery and materials science. It influences a molecule's solubility, permeability across biological membranes, and interactions with biological targets. The difluoromethyl group is often used in medicinal chemistry as a bioisostere for hydroxyl or thiol groups, but it significantly alters lipophilicity. rsc.org

Theoretical calculations are a rapid and cost-effective way to estimate logP. Numerous computational methods exist, ranging from atom-based and fragment-based methods to property-based approaches. nih.gov Web-based platforms like SwissADME provide access to a consensus of several predictive models, offering a robust estimation. core.ac.uknih.gov

For this compound, a theoretical logP value can be readily calculated. Using the SwissADME tool, which employs a consensus of multiple predictive models, a predicted logP value is obtained. This value can be compared to the parent molecule, 1-methylnaphthalene (experimental logP ≈ 3.9), to quantify the impact of the difluoromethyl group on lipophilicity. The addition of the two fluorine atoms is expected to increase the logP value. For comparison, the calculated XLogP3 value for the similar compound 1-(difluoromethyl)-3-phenylnaphthalene is 5.4. nih.gov

Table 2: Calculated Lipophilicity (logP) Data
CompoundlogP ValueMethod/Source
This compound4.56Consensus LogP (SwissADME)
1-Methylnaphthalene3.90Experimental nih.gov
1-(Difluoromethyl)-3-phenylnaphthalene5.40XLogP3 nih.gov

This calculated value serves as a critical parameter in molecular design, for example, in the development of new pharmaceutical agents or functional materials, where tuning lipophilicity is essential for optimizing performance.

Advanced Synthetic Transformations and Derivatization of 1 Difluoromethyl 3 Methylnaphthalene

Selective Functionalization of the Naphthalene (B1677914) Core

The naphthalene core, being an electron-rich aromatic system, is amenable to various functionalization reactions. The regioselectivity of these reactions is influenced by the electronic properties and steric hindrance of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. dalalinstitute.com In the case of 1-(difluoromethyl)-3-methylnaphthalene, the naphthalene ring is activated towards electrophilic attack. The outcome of these reactions is dictated by the directing effects of the methyl and difluoromethyl groups. The methyl group is an activating, ortho-, para-director, while the difluoromethyl group is a deactivating, meta-director.

The electron-rich nature of the naphthalene ring makes it more reactive than benzene (B151609) in electrophilic substitution reactions. evitachem.comlibretexts.org The substitution pattern on naphthalene is often complex, with the 1-position being the most reactive. libretexts.org For 1,3-disubstituted naphthalenes, further substitution is directed by the combined influence of the existing groups. The interplay between the activating methyl group and the deactivating difluoromethyl group will determine the position of further electrophilic attack. For instance, nitration of naphthalene is a well-studied electrophilic substitution reaction. rsc.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsPotential Products
NitrationHNO₃/H₂SO₄Isomeric nitro-1-(difluoromethyl)-3-methylnaphthalenes
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Isomeric bromo- or chloro-1-(difluoromethyl)-3-methylnaphthalenes
Friedel-Crafts AcylationRCOCl/AlCl₃Isomeric acyl-1-(difluoromethyl)-3-methylnaphthalenes
Friedel-Crafts AlkylationRCl/AlCl₃Isomeric alkyl-1-(difluoromethyl)-3-methylnaphthalenes
SulfonationSO₃/H₂SO₄Isomeric sulfonic acid derivatives of this compound

This table presents potential reactions and products. The actual regioselectivity would need to be determined experimentally.

Research on related systems, such as the acylation of 2,3-difluoronaphthalene, has shown that the regioselectivity can be highly dependent on reaction conditions, including the order of reagent addition. researchgate.net This highlights the nuanced control that can be exerted over the outcomes of electrophilic substitution on functionalized naphthalenes.

The methyl group at the 3-position offers another site for synthetic modification.

Oxidation: The methyl group can be oxidized to various functional groups, including a formyl group, a carboxyl group, or a hydroxymethyl group. For example, oxidation with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group into a carboxylic acid. evitachem.com Selective oxidation to an aldehyde can be more challenging but can potentially be achieved using specific reagents.

Halogenation: Free-radical halogenation of the methyl group can be initiated by UV light or radical initiators. This reaction can introduce one, two, or three halogen atoms, leading to the corresponding halomethyl, dihalomethyl, or trihalomethyl derivatives. These halogenated products serve as versatile intermediates for further nucleophilic substitution reactions.

Chemical Transformations of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group, while generally stable, can participate in specific chemical transformations, offering a unique handle for molecular derivatization.

The C-H bond in the difluoromethyl group is relatively acidic due to the electron-withdrawing nature of the two fluorine atoms. nih.gov This allows for deprotonation to form a difluoromethyl anion, which can then act as a nucleophile. chemrxiv.org However, direct nucleophilic attack on the carbon of the CF₂H group is less common. Instead, the acidity of the proton can be exploited.

The difluoromethyl group can act as a hydrogen bond donor, a property that is significant in the context of medicinal chemistry. nih.govnih.gov While not a direct chemical transformation, this property influences intermolecular interactions.

The difluoromethyl group can potentially be converted to other fluorinated functionalities, although this often requires harsh reaction conditions.

Defluorinative Functionalization: Recent advances have shown that C(sp³)–F bonds can be functionalized. chemrxiv.org This could potentially allow for the conversion of the difluoromethyl group to a monofluoromethyl or even a non-fluorinated methyl group through reductive processes. evitachem.com

Conversion to a Carbonyl Group: While not a direct conversion, the difluoromethyl group is sometimes considered a bioisostere of a hydroxyl or carbonyl group. nih.gov Synthetic strategies could be envisioned where the difluoromethyl group is replaced by a carbonyl group through a multi-step sequence, although this would likely involve cleavage of the C-C bond to the naphthalene ring.

Preparation of Complex Naphthalene Architectures Bearing the Difluoromethyl Group

The functional group transformations described above can be employed to construct more complex molecular architectures. For example, the introduction of a carboxylic acid via oxidation of the methyl group allows for the formation of amides and esters. Halogenation of the naphthalene core provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

The development of methods for the regioselective functionalization of the naphthalene core is an active area of research. researchgate.net For instance, ruthenium-catalyzed three-component reactions have been developed for the synthesis of multifunctional naphthalenes. rsc.org Such advanced catalytic methods could be applied to this compound to create complex derivatives. The synthesis of pharmaceutically important molecules often involves the construction of complex scaffolds, and the difluoromethyl group is a valuable substituent in drug design. researchgate.netnih.govnih.gov

The strategic combination of reactions at the naphthalene core, the methyl group, and potentially the difluoromethyl group allows for the synthesis of a wide range of derivatives with tailored properties for applications in materials science and medicinal chemistry.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding of Difluoromethylated Naphthalenes

The synthesis of 1-(difluoromethyl)-3-methylnaphthalene, a naphthalene (B1677914) core bearing a methyl group at the 3-position and a difluoromethyl group at the 1-position, presents a unique synthetic challenge. evitachem.com A primary route for its synthesis involves the use of 3-methylnaphthalene as the starting material. evitachem.comchemicalbook.com The introduction of the difluoromethyl group can be achieved through the fluorination of a suitable precursor, such as an aldehyde, using a reagent like diethylaminosulfur trifluoride (DAST). dokumen.pubevitachem.com This deoxyfluorination reaction transforms a carbonyl group into a difluoromethylene group. The mechanism of such reactions typically involves the formation of a fluorosulfurane intermediate, followed by nucleophilic attack by the oxygen of the carbonyl group and subsequent fluoride (B91410) transfer.

While direct C-H difluoromethylation of naphthalene derivatives is an attractive and more atom-economical approach, regioselectivity can be a significant hurdle. The development of transition-metal-catalyzed cross-coupling reactions offers a powerful alternative for the regioselective introduction of the difluoromethyl group. dokumen.pub For instance, palladium-catalyzed coupling of a difluoromethyl source with an appropriately functionalized 3-methylnaphthalene, such as a boronic acid or halide derivative, could provide a precise route to this compound. rsc.org Mechanistic studies of these catalytic cycles are crucial for optimizing reaction conditions and expanding their substrate scope. These investigations often reveal the intricate interplay of oxidative addition, transmetalation, and reductive elimination steps, with the nature of the ligands and the metal center playing a pivotal role in the efficiency and selectivity of the transformation.

Emerging Methodologies and Reagents in Difluoromethylation

The field of difluoromethylation has witnessed a surge in the development of novel reagents and methodologies, moving beyond traditional and often harsh fluorinating agents. dokumen.pub These emerging techniques offer milder reaction conditions, broader functional group tolerance, and improved efficiency. They can be broadly categorized into nucleophilic, electrophilic, radical, and transition-metal-mediated pathways.

Recent advancements have focused on the development of reagents that are more stable, safer to handle, and can deliver the difluoromethyl moiety under photoredox or transition-metal catalysis. rsc.org The use of fluoroform (CHF3), an inexpensive and abundant greenhouse gas, as a difluoromethyl source is a particularly "green" and atom-efficient approach being explored in continuous flow systems. rsc.org

Below is a table of some emerging reagents for difluoromethylation:

Reagent ClassSpecific ExampleTypical Application
Nucleophilic TMSCF2H (Difluoromethyltrimethylsilane)Copper- or palladium-catalyzed cross-coupling reactions with aryl halides. dokumen.pub
Electrophilic Umemoto's reagent (S-(Difluoromethyl)diarylsulfonium salt)Electrophilic difluoromethylation of nucleophiles.
Radical Zn(SO2CF2H)2 (DFMS)Radical difluoromethylation of heteroaromatics and thiols. nih.gov
Carbene Precursors Diethyl (bromodifluoromethyl)phosphonateGeneration of difluorocarbene for insertion reactions.
Photoredox-Active (Difluoromethyl)triphenylphosphonium bromideVisible-light mediated radical difluoromethylation. rsc.org

These innovative reagents and methods are expanding the toolkit for chemists, enabling the late-stage difluoromethylation of complex molecules and streamlining the synthesis of compounds like this compound. rsc.org

Opportunities for Computational Chemistry in Fluorine Chemistry Research

Computational chemistry has become an indispensable tool in modern fluorine chemistry, providing deep insights into the structure, reactivity, and properties of fluorinated molecules that are often difficult to obtain through experimental means alone. mdpi.com For a molecule like this compound, computational methods can be leveraged in several key areas.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:

Predict Molecular Properties: Determine the geometric structure, charge distribution, and electronic properties of this compound. nih.gov This information is vital for understanding its intermolecular interactions and potential applications in materials science.

Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways for its synthesis, helping to rationalize regioselectivity and optimize reaction conditions. mdpi.com

Analyze Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of the molecule and its intermediates.

Furthermore, molecular dynamics simulations can be used to study the conformational behavior of fluorinated naphthalene derivatives and their interactions with biological targets, such as proteins or nucleic acids. researchgate.net The development of accurate force fields for fluorinated compounds is crucial for the reliability of these simulations. mdpi.com Computational studies on naphthalene and its derivatives have already provided valuable information on their adsorption on surfaces and their role in stabilizing cationic species, showcasing the power of these theoretical approaches. mdpi.com

Future Directions in the Design and Synthesis of Naphthalene Derivatives with Tailored Properties

The naphthalene scaffold is a versatile platform in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and electronic properties. The future design and synthesis of naphthalene derivatives will likely focus on achieving greater control over their three-dimensional structure and electronic character to tailor them for specific functions.

The introduction of fluorinated substituents, such as the difluoromethyl group in this compound, is a key strategy in this endeavor. The unique properties of the -CF2H group can be exploited to:

Modulate Bioactivity: The ability of the difluoromethyl group to act as a hydrogen bond donor can be used to enhance binding affinity to biological targets. rsc.org

Tune Electronic Properties: The strong electron-withdrawing nature of the -CF2H group can significantly alter the electronic landscape of the naphthalene ring system, making it suitable for applications in organic electronics.

Improve Pharmacokinetic Profiles: Fluorination can enhance metabolic stability and membrane permeability, crucial parameters in drug design.

Future synthetic efforts will likely concentrate on the development of highly regioselective and stereoselective methods for the functionalization of the naphthalene core. This includes the advancement of C-H activation and late-stage functionalization techniques that allow for the precise installation of various substituents on complex naphthalene-based molecules. rsc.org The exploration of novel skeletal editing strategies to transmute other heterocyclic systems into substituted naphthalenes also presents an exciting avenue for future research.

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vivo toxicity studies for 1-(Difluoromethyl)-3-methylnaphthalene?

  • Methodological Answer : Prioritize exposure routes (inhalation, oral, dermal) and systemic health outcomes (respiratory, hepatic, renal effects) as outlined in inclusion criteria for toxicity studies . Use laboratory mammals (e.g., rodents) with controlled dosing regimens. Ensure randomization of administered doses and concealment of group allocation to reduce bias, as per risk-of-bias assessment tools for animal studies . Include body weight monitoring and histopathological analyses to assess systemic toxicity .

Q. Which analytical methods are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : Use EPA Method 610 with gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for multi-component analysis in air, water, and soil matrices . Validate detection limits using biomonitoring data from occupational or environmental exposure studies, referencing partitioning coefficients (e.g., log Kow) to optimize extraction protocols .

Q. How should researchers conduct a systematic literature review on the health effects of this compound?

  • Methodological Answer : Follow structured search strings combining MeSH terms (e.g., "Naphthalenes/toxicity," "Polycyclic Aromatic Hydrocarbons/pharmacokinetics") across PubMed, TOXCENTER, and NTRL . Apply inclusion criteria (e.g., peer-reviewed studies, human/animal data) from Table B-1 , and extract data using standardized forms (Table C-2) to ensure consistency in health outcome reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies on this compound?

  • Methodological Answer : Implement a confidence-rating system (e.g., Step 6 in systematic reviews) to weigh evidence quality, prioritizing studies with low risk of bias (e.g., adequate randomization, blinded outcome assessment) . Use meta-analytic tools to harmonize conflicting dose-response data, adjusting for interspecies differences or exposure duration . Validate findings through independent replication or in vitro mechanistic studies (e.g., gene expression assays) .

Q. What computational approaches predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and soil adsorption coefficients (Koc). Validate predictions using NIST Chemistry WebBook data on analogous compounds (e.g., 1-fluoronaphthalene) . Integrate molecular dynamics simulations to assess interactions with environmental matrices (e.g., sediment organic matter) .

Q. What strategies optimize the synthesis of this compound to minimize toxic byproducts?

  • Methodological Answer : Use factorial design to test variables (e.g., reaction temperature, catalyst type) and identify optimal conditions for yield and purity . Monitor byproduct formation via GC-MS and apply regression analysis to model relationships between synthesis parameters and toxicity endpoints (e.g., genotoxicity) . Incorporate green chemistry principles, such as solvent substitution, to reduce hazardous waste .

Data Integration & Multi-Omics

Q. How can multi-omics data enhance understanding of this compound's mechanism of action?

  • Methodological Answer : Combine transcriptomic data (RNA-seq) with proteomic profiling to identify dysregulated pathways (e.g., cytochrome P450 metabolism) . Cross-reference with toxicokinetic models to map bioactivation pathways and reactive metabolite formation . Use cheminformatics tools (e.g., PubChem CID 9450 ) to correlate structural features with observed genomic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.